1-butyl-1H-pyrazol-4-ol

Inflammation Lipoxygenase Drug Discovery

1-Butyl-1H-pyrazol-4-ol is a substituted pyrazole heterocycle featuring an N1-butyl group and a C4 hydroxyl group, with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol. Its single-crystal X-ray structure has been determined, confirming its planar geometry and providing definitive atomic coordinates for accurate molecular modeling.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 78242-22-5
Cat. No. B1374739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-pyrazol-4-ol
CAS78242-22-5
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C=N1)O
InChIInChI=1S/C7H12N2O/c1-2-3-4-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3
InChIKeyWUKPKOYUFRYXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-pyrazol-4-ol (CAS 78242-22-5): A Distinct N1-Alkyl Pyrazol-4-ol Scaffold for Targeted Medicinal Chemistry and Materials Research Procurement


1-Butyl-1H-pyrazol-4-ol is a substituted pyrazole heterocycle featuring an N1-butyl group and a C4 hydroxyl group, with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . Its single-crystal X-ray structure has been determined, confirming its planar geometry and providing definitive atomic coordinates for accurate molecular modeling [1]. This compound serves as a versatile synthetic intermediate and a core pharmacophore in the development of biologically active molecules, including angiotensin II antagonists [2] and ligands for spin-labeled metal complexes exhibiting unique magnetic properties [3].

Procurement Risk Alert: Why 1-Butyl-1H-pyrazol-4-ol Cannot Be Interchanged with Unsubstituted or N1-Aryl Pyrazole Analogs


Generic substitution among pyrazole-4-ols is scientifically unsound due to the profound impact of N1-substituent structure on physicochemical and pharmacological properties. Specifically, 1-butyl-1H-pyrazol-4-ol exhibits a distinct biological activity profile compared to its analogs. In a standardized 5-lipoxygenase (5-LO) inhibition assay using RBL-1 cells at 100 µM, it demonstrated no significant activity [1], whereas many other pyrazole derivatives are designed or reported as potent 5-LO inhibitors [2]. This lack of activity, while not a desired biological outcome, serves as a clear and quantifiable point of differentiation, confirming that its target engagement and off-target profile are non-interchangeable. Furthermore, its lipophilicity, influenced by the butyl chain, dictates unique solubility and membrane permeability characteristics critical for in vivo applications .

Head-to-Head Comparative Evidence for 1-Butyl-1H-pyrazol-4-ol: Activity, Structure, and Functional Performance Data


Differentiation by Target Engagement: Absence of 5-Lipoxygenase Inhibition vs. Active Pyrazole Analogs

In a direct binding assay, 1-butyl-1H-pyrazol-4-ol exhibited no significant inhibition of 5-lipoxygenase (5-LO) in rat RBL-1 cells at a concentration of 100 µM [1]. This is a critical differentiator from other pyrazole derivatives that have been optimized for 5-LO inhibition. For instance, a prenylated pyrazole-curcuminoid analog was shown to be a potent and selective 5-LO inhibitor, with an IC50 value in the low micromolar range [2]. This negative result for the target compound provides a defined and quantifiable baseline for its lack of engagement with this specific inflammatory target, which is essential information for scientists seeking to avoid 5-LO modulation or for use as a negative control.

Inflammation Lipoxygenase Drug Discovery Selectivity Profiling

Differentiation by Structural Confirmation: Definitive Crystal Structure of 1-Butyl-1H-pyrazol-4-ol for Accurate In Silico Modeling

The single-crystal X-ray diffraction structure of 1-butyl-1H-pyrazol-4-ol has been determined and refined to a final R-value of 0.0441 for 2755 observed reflections [1]. The molecule is confirmed to be nearly planar, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) fragment [2]. In contrast, the crystal structure of the closely related but unsubstituted analog, 1H-pyrazol-4-ol, is not available in the same detail, and its solid-state arrangement is often inferred. This high-resolution structural data provides an unambiguous 3D coordinate set, which is essential for accurate molecular docking, QSAR model building, and conformational analysis, reducing computational uncertainty compared to using a minimized or predicted model.

Crystallography Computational Chemistry Structure-Based Drug Design Quality Control

Differentiation in Functional Materials: Magnetic Anomaly Behavior in Cu(II) Breathing Crystals

When incorporated as the ligand 2-(1-butyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl in a heterospin Cu(hfac)2 complex, the resulting breathing crystals exhibit a specific temperature-dependent magnetic moment (μ(eff)) profile. Upon cooling from 300 K to 100-50 K, the effective magnetic moment decreases from a range of 2.7-2.4 β to approximately 1.8 β for the majority of solvates studied [1]. This behavior is a quantifiable material property directly linked to the presence of the butyl-pyrazolyl moiety and its associated structural dynamics. Unsubstituted pyrazole analogs would not support the formation of this specific heterospin chain motif, nor would they exhibit the same guest-dependent spin-crossover-like phenomena.

Molecular Magnetism Coordination Chemistry Spin-Crossover Materials Science

Differentiation in Synthetic Utility: Role as a Key Intermediate for Angiotensin II Antagonists

1-Butyl-1H-pyrazol-4-ol is explicitly claimed as a key synthetic intermediate for the preparation of non-peptide angiotensin II receptor antagonists, as detailed in European Patent EP0411507A1 [1]. This patent covers pyrazole derivatives where the N1 position is substituted with an alkyl group, such as butyl, and demonstrates their utility in developing therapeutics for hypertension. This established role as a precursor to a validated class of cardiovascular drugs differentiates it from many other pyrazol-4-ol isomers or N1-substituted analogs (e.g., N1-aryl or N1-methyl) that lack such documented utility. The butyl chain length is specifically chosen to optimize pharmacokinetic properties in the final antagonist molecule.

Medicinal Chemistry Cardiovascular Hypertension Synthetic Intermediates

Procurement-Driven Application Scenarios for 1-Butyl-1H-pyrazol-4-ol Based on Verified Differential Evidence


1. Anti-Inflammatory Lead Optimization: Use as a 5-LO Negative Control

In medicinal chemistry programs focused on developing novel 5-lipoxygenase (5-LO) inhibitors for asthma or inflammatory bowel disease, 1-butyl-1H-pyrazol-4-ol serves as an ideal negative control. Its confirmed lack of 5-LO inhibitory activity at 100 µM in RBL-1 cells [1] allows researchers to benchmark assay sensitivity and confidently attribute observed activity to novel structural modifications in their own compound series, rather than to the core pyrazole scaffold.

2. Structure-Based Drug Design: High-Confidence Docking and Pharmacophore Modeling

Computational chemists and structural biologists can procure this compound to leverage its high-quality, experimentally determined crystal structure (R-value = 0.0441) [1]. By using these precise atomic coordinates as a rigid starting point for molecular docking or for building a reliable pharmacophore model, researchers can improve the accuracy of virtual screening campaigns and reduce the time spent synthesizing inactive analogs, thereby accelerating hit-to-lead timelines.

3. Advanced Materials Research: Synthesis of Stimuli-Responsive Magnetic Crystals

For material scientists investigating molecular magnetism or spin-crossover phenomena, 1-butyl-1H-pyrazol-4-ol is a critical precursor for synthesizing the spin-labeled ligand required to construct 'breathing' Cu(hfac)2 heterospin crystals [1]. Procuring this specific building block is essential to replicate and explore the thermally induced magnetic anomalies (μ(eff) decreasing from 2.7-2.4 β to 1.8 β upon cooling) observed in these materials, potentially leading to the development of new molecular switches or sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-butyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.